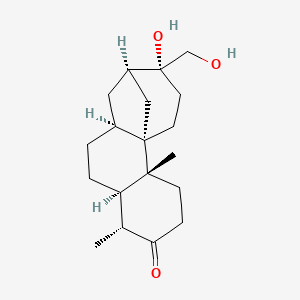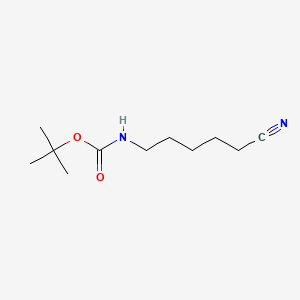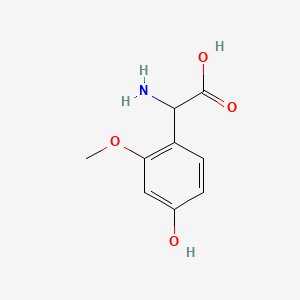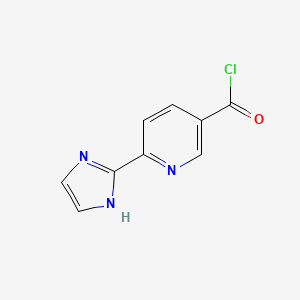
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-Succinyl-L-phenylalanyl)-2-aminoacridone, commonly known as SPA, is a fluorescent tracer molecule that has been widely used in scientific research. SPA is a synthetic compound that is derived from the naturally occurring amino acid, phenylalanine. The molecule has a unique structure that makes it highly useful in various biochemical and physiological studies.
Wirkmechanismus
SPA works by binding to specific molecules or structures within cells, which causes it to fluoresce. The fluorescence can be detected and measured using various imaging techniques. The binding of SPA to its target molecule can also affect the function or activity of the target, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects
SPA has been shown to have minimal toxicity and does not affect the normal function of cells or tissues. It has also been shown to be stable under a wide range of experimental conditions, making it a reliable tracer molecule for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SPA is its high sensitivity and specificity for detecting target molecules. It is also relatively easy to use and does not require specialized equipment. However, SPA has limitations in terms of its application in vivo, as it is not easily transported across cell membranes.
Zukünftige Richtungen
There are many potential future directions for the use of SPA in scientific research. One area of interest is the development of new fluorescent probes that can be used for in vivo imaging studies. Another direction is the use of SPA in drug discovery, where it can be used to screen for potential drug candidates by measuring their effects on target molecules. Additionally, SPA could be used in the development of new diagnostic tools for various diseases.
Synthesemethoden
SPA can be synthesized through a multi-step process that involves the reaction of phenylalanine with succinic anhydride and acridone. The resulting compound is then purified through chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
SPA has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study receptor-ligand interactions, protein-protein interactions, and enzyme kinetics. SPA has also been used to label cells and tissues for imaging studies.
Eigenschaften
CAS-Nummer |
115930-64-8 |
|---|---|
Molekularformel |
C26H23N3O5 |
Molekulargewicht |
457.486 |
IUPAC-Name |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI-Schlüssel |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Synonyme |
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)





![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)